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Compound of Interest

Compound Name:

2-[4-

(Propoxymethyl)cyclohexyl]acetic

acid

Cat. No.: B1381840 Get Quote

This technical guide provides a comprehensive overview of the molecular structure,

physicochemical properties, and a putative synthesis of 2-[4-
(propoxymethyl)cyclohexyl]acetic acid. The information is intended for researchers,

scientists, and professionals in the field of drug development and chemical synthesis. Due to

the limited availability of public data on this specific compound, some information is

extrapolated from closely related analogs.

Molecular Structure and Identification
2-[4-(Propoxymethyl)cyclohexyl]acetic acid is a carboxylic acid derivative characterized by

a cyclohexane ring substituted with an acetic acid moiety and a propoxymethyl group.

Table 1: Compound Identification
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Identifier Value Citation

IUPAC Name

2-[4-

(propoxymethyl)cyclohexyl]ace

tic acid

[1]

CAS Number 1803587-97-4 [1]

Molecular Formula C₁₂H₂₂O₃ [1]

Molecular Weight 214.30 g/mol [1]

Canonical SMILES
C(CC)OCC1CCC(CC1)CC(=O

)O
[1]

InChIKey
ONYUJEIQLQDXRF-

UHFFFAOYSA-N
[1]

Synonyms
SCHEMBL17592366,

ZINC238854621
[1]

Physicochemical Properties
Experimental data for the physicochemical properties of 2-[4-
(propoxymethyl)cyclohexyl]acetic acid are not readily available in the public domain. The

following table includes data for the closely related analog, cyclohexylacetic acid, to provide an

estimate.

Table 2: Physicochemical Properties
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Property Value Remarks Citation

Melting Point 28 - 33 °C
Data for

cyclohexylacetic acid
[2]

Boiling Point 242 - 243 °C

Data for

cyclohexylacetic acid

at 760 mmHg

[2]

Solubility Insoluble in water
Data for

cyclohexylacetic acid
[2]

LogP 2.85
Data for

cyclohexylacetic acid
[2]

Hydrogen Bond

Donors
1 --- [1]

Hydrogen Bond

Acceptors
3 --- [1]

Synthesis and Experimental Protocols
A specific, validated synthesis protocol for 2-[4-(propoxymethyl)cyclohexyl]acetic acid is not

publicly documented. However, a plausible synthetic route can be devised based on

established organic chemistry principles and published methods for analogous compounds. A

potential two-step synthesis is proposed, starting from 4-(hydroxymethyl)cyclohexyl)methanol.

Proposed Synthetic Pathway

Step 1: Williamson Ether Synthesis
Step 2: Malonic Ester Synthesis Step 3: Hydrolysis and Decarboxylation

4-(Hydroxymethyl)cyclohexyl)methanol 1-(Bromomethyl)-4-(propoxymethyl)cyclohexane

  n-Propyl bromide,
  NaH, THF

Diethyl 2-(4-(propoxymethyl)cyclohexyl)malonate

  Diethyl malonate,
  NaOEt, EtOH

2-[4-(Propoxymethyl)cyclohexyl]acetic acid

  1. NaOH, H₂O/EtOH
  2. H₃O⁺, Δ

Click to download full resolution via product page
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Caption: Proposed synthetic pathway for 2-[4-(propoxymethyl)cyclohexyl]acetic acid.

Detailed Experimental Protocols
Step 1: Synthesis of 1-(Bromomethyl)-4-(propoxymethyl)cyclohexane

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a

suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) in anhydrous

tetrahydrofuran (THF).

Addition of Alcohol: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of (4-

(hydroxymethyl)cyclohexyl)methanol (1.0 eq.) in anhydrous THF via the dropping funnel.

Alkylation: After the addition is complete, allow the reaction mixture to warm to room

temperature and stir for 30 minutes. Then, add n-propyl bromide (1.1 eq.) dropwise.

Reaction Completion and Workup: Heat the reaction mixture to reflux and monitor the

reaction progress by thin-layer chromatography (TLC). Upon completion, cool the mixture to

room temperature and cautiously quench the excess NaH with water. Extract the product

with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield 1-

(bromomethyl)-4-(propoxymethyl)cyclohexane.

Step 2: Malonic Ester Synthesis of Diethyl 2-(4-(propoxymethyl)cyclohexyl)malonate

Reaction Setup: In a separate flask, prepare a solution of sodium ethoxide (NaOEt) by

dissolving sodium (1.1 eq.) in absolute ethanol.

Formation of Enolate: To this solution, add diethyl malonate (1.2 eq.) dropwise at room

temperature.

Alkylation: Add the previously synthesized 1-(bromomethyl)-4-(propoxymethyl)cyclohexane

(1.0 eq.) to the reaction mixture.
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Reaction Completion and Workup: Heat the mixture to reflux until TLC indicates the

disappearance of the starting bromide. Cool the reaction, neutralize with a dilute acid, and

remove the ethanol under reduced pressure. Extract the residue with ethyl acetate, wash

with water and brine, dry over anhydrous sodium sulfate, and concentrate.

Purification: Purify the resulting diethyl 2-(4-(propoxymethyl)cyclohexyl)malonate by vacuum

distillation or column chromatography.

Step 3: Hydrolysis and Decarboxylation to 2-[4-(Propoxymethyl)cyclohexyl]acetic acid

Hydrolysis: Dissolve the purified malonic ester derivative in a mixture of ethanol and an

aqueous solution of sodium hydroxide (NaOH, 2.5 eq.).

Reaction Completion: Heat the mixture to reflux for several hours until the hydrolysis is

complete (monitored by TLC).

Acidification and Decarboxylation: Cool the reaction mixture and remove the ethanol under

reduced pressure. Acidify the aqueous residue with concentrated hydrochloric acid (HCl) to a

pH of 1-2. Heat the acidic solution to reflux to effect decarboxylation.

Product Isolation: Cool the mixture, and extract the product with ethyl acetate. Wash the

organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure to yield the final product, 2-[4-(propoxymethyl)cyclohexyl]acetic acid.

Purification: Further purification can be achieved by recrystallization or column

chromatography.

Spectroscopic Data (Predicted)
Actual spectroscopic data for 2-[4-(propoxymethyl)cyclohexyl]acetic acid is not publicly

available. The following are predicted key signals based on the molecular structure.

Table 3: Predicted Spectroscopic Data
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Spectrum Predicted Key Signals

¹H NMR

δ ~10-12 ppm (singlet, 1H, -COOH), δ ~3.3-3.5

ppm (triplet, 2H, -O-CH₂-CH₂-CH₃), δ ~3.2-3.4

ppm (doublet, 2H, -CH₂-O-), δ ~2.2 ppm

(doublet, 2H, -CH₂-COOH), δ ~0.8-2.0 ppm

(multiplets, protons of cyclohexane ring and -

CH₂-CH₃), δ ~0.9 ppm (triplet, 3H, -CH₂-CH₃).

¹³C NMR

δ ~175-180 ppm (-COOH), δ ~70-75 ppm (-O-

CH₂-), δ ~40-45 ppm (-CH₂-COOH), δ ~25-40

ppm (cyclohexane carbons), δ ~22 ppm (-CH₂-

CH₃), δ ~10 ppm (-CH₃).

IR (cm⁻¹)

~2500-3300 (broad, O-H stretch of carboxylic

acid), ~2930, 2850 (C-H stretch), ~1710 (C=O

stretch of carboxylic acid), ~1100 (C-O stretch

of ether).

Mass Spec (EI)

Predicted M⁺ at m/z 214. Fragments

corresponding to the loss of -COOH (m/z 169),

and cleavage of the propoxy group.

Biological Activity and Signaling Pathways
As of the date of this document, there is no publicly available information regarding the

biological activity of 2-[4-(propoxymethyl)cyclohexyl]acetic acid or its involvement in any

signaling pathways.

Experimental Workflow
The following diagram illustrates a general workflow for the characterization of the synthesized

2-[4-(propoxymethyl)cyclohexyl]acetic acid.
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Synthesized Crude Product

Purification
(Column Chromatography/Recrystallization)

Purity Assessment
(TLC, HPLC)

Structural Elucidation

¹H and ¹³C NMR Mass Spectrometry Infrared Spectroscopy

Pure 2-[4-(propoxymethyl)cyclohexyl]acetic acid

Click to download full resolution via product page

Caption: Workflow for the purification and characterization of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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